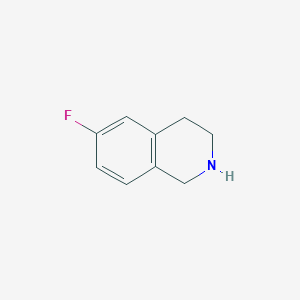

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFFEMNFESMQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577338 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224161-37-9 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ moiety is a significant structural component in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, making its fluorinated derivatives of considerable interest in medicinal chemistry and drug development.[1] This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and key characterization data for this compound.

Core Compound Properties

This compound is a solid, typically appearing as a white to pale cream or yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | PubChem[3] |

| Molecular Weight | 151.18 g/mol | PubChem[3] |

| CAS Number | 224161-37-9 | PubChem[3] |

| Melting Point | 26.0-36.0°C | Thermo Fisher Scientific[2] |

| Purity (typical) | ≥96.0% (GC) | Thermo Fisher Scientific[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for constructing the tetrahydroisoquinoline core, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization under acidic conditions.[4][5] For the synthesis of the title compound, the logical starting material would be 2-(3-fluorophenyl)ethylamine.

Reaction Pathway:

Caption: Pictet-Spengler synthesis of this compound.

Experimental Protocol (Generalized):

-

Reaction Setup: To a solution of 2-(3-fluorophenyl)ethylamine in a suitable solvent (e.g., toluene, dichloromethane), an acid catalyst is added. Common catalysts include strong acids like hydrochloric acid or trifluoroacetic acid.[4]

-

Aldehyde Addition: Formaldehyde (often in the form of paraformaldehyde or formalin) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the condensation and cyclization. The exact temperature and reaction time will depend on the specific substrates and catalyst used.

-

Workup and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline.[6][7]

Reaction Pathway:

Caption: Bischler-Napieralski synthesis of this compound.

Experimental Protocol (Generalized):

As with the Pictet-Spengler reaction, a specific, detailed protocol for this compound is not publicly available. A generalized procedure is provided below:

-

Amide Formation: 2-(3-fluorophenyl)ethylamine is first acylated, for example, with formic acid or a derivative, to form N-formyl-2-(3-fluorophenyl)ethylamine.

-

Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent (e.g., acetonitrile, toluene) and heated to effect cyclodehydration to the corresponding 6-fluoro-3,4-dihydroisoquinoline.[6][7]

-

Reduction: The intermediate dihydroisoquinoline is then reduced to the tetrahydroisoquinoline. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization of this compound

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific spectral data for this compound are not widely published, the expected characterization data are outlined below based on the known properties of similar compounds. Commercial suppliers indicate that analytical data including LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[8]

Characterization Workflow:

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline ring system will appear in the aliphatic region, while the protons on the fluorinated benzene ring will be in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Expected ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 7.0 - 7.3 | m |

| ~ 4.0 | s |

| ~ 3.0 - 3.2 | t |

| ~ 2.7 - 2.9 | t |

| ~ 2.0 | br s |

| Expected ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 113 - 135 | Aromatic carbons |

| ~ 40 - 50 | Aliphatic carbons |

Note: The chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (151.18 g/mol ).

-

Fragmentation Pattern: The fragmentation of tetrahydroisoquinolines is well-documented. Common fragmentation pathways involve the loss of substituents from the nitrogen and cleavage of the bonds benzylic to the aromatic ring.

| Expected Mass Spectrometry Data | |

| m/z | Assignment |

| 151 | [M]⁺ |

| 150 | [M-H]⁺ |

| 122 | [M-C₂H₅]⁺ (from cleavage of the heterocyclic ring) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Expected FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (secondary amine) |

| ~ 2800 - 3000 | C-H stretch (aliphatic) |

| ~ 1500 - 1600 | C=C stretch (aromatic) |

| ~ 1200 - 1250 | C-F stretch |

| ~ 1100 - 1200 | C-N stretch |

Safety Information

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For the hydrochloride salt, it is classified as harmful if swallowed and toxic in contact with skin.[9]

Conclusion

The synthesis of this compound can be readily achieved through established synthetic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. While specific, detailed experimental protocols for this particular fluorinated derivative are not widely disseminated in publicly accessible literature, the general procedures outlined in this guide provide a solid foundation for its preparation. The characterization of the final compound relies on a standard suite of analytical techniques, including NMR, MS, and FTIR, to confirm its structure and purity. The availability of this fluorinated building block is of significant value to the medicinal chemistry community for the development of novel therapeutic agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. This compound [synhet.com]

- 9. This compound hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a fluorine atom at the 6-position of the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the known physicochemical properties of this compound and its hydrochloride salt, along with relevant experimental methodologies.

Core Physicochemical Data

The available quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available for the hydrochloride salt, several properties for the free base are currently based on computational predictions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Data Type |

| Molecular Formula | C₉H₁₀FN[1][2] | C₉H₁₁ClFN[3] | - |

| Molecular Weight | 151.18 g/mol [1][2] | 187.64 g/mol [3] | - |

| CAS Number | 224161-37-9[1][2][4] | 799274-08-1[3] | - |

| Melting Point | Not available | 209-213 °C | Experimental |

| Boiling Point | Not available | Not available | - |

| pKa | Not available | Not available | - |

| logP (XLogP3) | 1.4[1] | Not available | Computed[1] |

| Aqueous Solubility | Not available | Not available | - |

Synthesis and Potential Biological Interactions

The primary synthetic route to tetrahydroisoquinolines is the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical precursors would be 3-fluorophenethylamine and formaldehyde.

Caption: Pictet-Spengler synthesis of the target compound.

Tetrahydroisoquinoline derivatives are known to interact with various components of the central nervous system.[7][8] While specific data for the 6-fluoro derivative is limited, the core structure is known to have affinities for dopamine and serotonin receptors and may act as a monoamine oxidase (MAO) inhibitor.[2][9][10] These interactions are central to its potential applications in neuropharmacology.

Caption: Potential interactions in the central nervous system.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods and may require optimization for this compound.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[7][8][11]

Methodology:

-

Preparation of Solutions:

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[7][11]

-

Place 20 mL of the 1 mM sample solution into a temperature-controlled vessel.[11]

-

Add KCl solution to maintain a constant ionic strength.[7][11]

-

If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[11]

-

Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of the titrant until the pH reaches 12-12.5.[11]

-

For acidic compounds, the titration would be performed with 0.1 M HCl.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve.

-

Perform the titration in triplicate to ensure reproducibility.[7]

-

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[1][3][12]

Methodology:

-

Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.

-

Saturate 1-octanol with the phosphate buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13]

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated 1-octanol and buffer.[13]

-

Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning.[14]

-

Allow the phases to separate completely, often by centrifugation.[3]

-

-

Analysis:

-

Carefully sample both the 1-octanol and aqueous phases.[3]

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

-

Caption: Workflow for logP determination.

Determination of Aqueous Solubility by HPLC

This method determines the thermodynamic solubility of a compound in an aqueous buffer.[15][16][17]

Methodology:

-

Sample Preparation:

-

Phase Separation:

-

Quantification:

-

Prepare a standard calibration curve of the compound using known concentrations.[16]

-

Analyze the clear supernatant by a validated HPLC method to determine the concentration of the dissolved compound.[15][17]

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

-

Caption: Workflow for aqueous solubility determination.

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 224161-37-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthetic protocol, and its application in the development of novel therapeutics, with a focus on its role as a precursor to potassium channel modulators. Experimental protocols for evaluating the biological activity of its derivatives are also detailed.

Chemical and Physical Properties

This compound is a substituted tetrahydroisoquinoline with a fluorine atom at the 6-position of the isoquinoline ring system. This fluorine substitution can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.

| Property | Value | Source |

| CAS Number | 224161-37-9 | - |

| Molecular Formula | C₉H₁₀FN | - |

| Molecular Weight | 151.18 g/mol | - |

| Appearance | Pale-yellow to yellow-brown liquid or semi-solid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 227.6 °C at 760 mmHg (Predicted) | - |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

Synthesis

The synthesis of this compound can be achieved through various methods, with the Pictet-Spengler reaction being a prominent and versatile approach for constructing the tetrahydroisoquinoline core.[2][3] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Representative Synthetic Protocol: Pictet-Spengler Reaction

Step 1: Iminium Ion Formation. The reaction is initiated by the condensation of a β-arylethylamine with an aldehyde (commonly formaldehyde or its equivalent) in an acidic medium to form a Schiff base, which then protonates to generate an electrophilic iminium ion.

Step 2: Electrophilic Aromatic Substitution. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.

Step 3: Deprotonation. The subsequent loss of a proton re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 2-(3-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., toluene or a mixture of acetic acid and water) is added an aqueous solution of formaldehyde (1.1 equivalents).

-

Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) and stirred for several hours (e.g., 4-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 9-10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Biological Applications and Significance

This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its fluorinated nature is often exploited to enhance drug-like properties. A notable application is in the development of potassium channel modulators.

Precursor to Potassium Channel Modulators

A United States patent (US8993593B2) describes the use of this compound hydrochloride in the synthesis of novel compounds that act as potassium channel modulators. These channels are integral membrane proteins that regulate a wide range of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion, making them important drug targets for various diseases.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound, particularly as potassium channel modulators, can be assessed using various in vitro techniques. The two primary methods are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed characterization.[1][4]

Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay is a common method for screening compound libraries for potassium channel activity. It utilizes the fact that thallium (Tl⁺) ions can pass through open potassium channels and their influx can be detected by a specific fluorescent dye.

Experimental Workflow:

-

Cell Culture: Plate cells stably expressing the potassium channel of interest in a multi-well plate.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with varying concentrations of the test compound.

-

Thallium Stimulation: Add a stimulus buffer containing thallium ions to initiate influx through open channels.

-

Fluorescence Detection: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence corresponds to thallium influx and thus channel activity.

-

Data Analysis: Calculate the percentage of channel activation or inhibition for each compound concentration to determine potency (e.g., EC₅₀ or IC₅₀).

Patch-Clamp Electrophysiology for Detailed Characterization

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through channels.

Detailed Methodology (Whole-Cell Configuration):

-

Cell Preparation: Use cells (e.g., HEK293 or CHO cells) transiently or stably expressing the specific potassium channel subtype of interest.

-

Recording Setup: Place a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell to form a high-resistance seal.

-

Whole-Cell Access: Rupture the cell membrane patch under the pipette tip to gain electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit channel opening and ionic currents.

-

Compound Application: Perfuse the test compound at various concentrations onto the cell and record the corresponding changes in current amplitude and kinetics.

-

Data Analysis: Analyze the current-voltage relationships and dose-response curves to determine the compound's mechanism of action, potency, and selectivity.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility as a precursor for synthesizing potent potassium channel modulators highlights its importance in the development of novel therapeutics for a range of disorders. The synthetic and analytical methodologies described in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery and development endeavors. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic agents.

References

The Biological Activity of Fluorinated Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into the THIQ framework has emerged as a powerful strategy to modulate and enhance their therapeutic potential. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated tetrahydroisoquinolines, with a focus on their anticancer, neuroprotective, and antimicrobial properties, as well as their role as enzyme inhibitors.

Anticancer Activity

Fluorinated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine-containing substituents can enhance the antiproliferative activity of the parent THIQ molecule.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated tetrahydroisoquinoline derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-143 | 4-Trifluoromethylphenyl | HCT116 (Colon) | Not specified, but noted as significant | [5] |

| GM-3-18 | 4-Chlorophenyl | Colo320 (Colon) | 0.9 - 10.7 | [5] |

| DLD-1 (Colon) | 0.9 - 10.7 | [5] | ||

| HCT116 (Colon) | 0.9 - 10.7 | [5] | ||

| SNU-C1 (Colon) | 0.9 - 10.7 | [5] | ||

| SW480 (Colon) | 0.9 - 10.7 | [5] | ||

| 5-Fluoroisoquinoline-1-carbonitrile | 5-Fluoro, 1-Carbonitrile | MCF-7 (Breast) | 8.5 (Hypothetical) | [6] |

| MDA-MB-231 (Breast) | 12.3 (Hypothetical) | [6] | ||

| A549 (Lung) | 15.1 (Hypothetical) | [6] | ||

| HCT116 (Colon) | 7.9 (Hypothetical) | [6] | ||

| HeLa (Cervical) | 10.2 (Hypothetical) | [6] | ||

| K562 (Leukemia) | 25.6 (Hypothetical) | [6] |

Experimental Protocols: Anticancer Activity

MTT Cytotoxicity Assay

A common method to assess the cytotoxic effects of fluorinated tetrahydroisoquinolines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)[6]

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics[6]

-

Fluorinated tetrahydroisoquinoline compound

-

Dimethyl sulfoxide (DMSO)[6]

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[2][6]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydroisoquinoline in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[6]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways in Anticancer Activity

Fluorinated tetrahydroisoquinolines can exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Mitochondrial-Mediated Apoptosis Pathway

Several cytotoxic agents, including derivatives of tetrahydroisoquinolines, are known to induce apoptosis through the intrinsic mitochondrial pathway.[8][9][10][11] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Mitochondrial-mediated apoptosis induced by fluorinated THIQs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some fluorinated compounds have been shown to inhibit this pathway.[12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated THIQs.

KRAS Signaling Pathway

Mutations in the KRAS gene are prevalent in several cancers, making it an attractive therapeutic target.[5] Tetrahydroisoquinoline derivatives have been investigated as KRAS inhibitors.[5] Fluorinated THIQs could potentially offer enhanced activity against KRAS-mutant cancers.[13][14][15]

Caption: Potential inhibition of the KRAS signaling pathway by fluorinated THIQs.

Neuroprotective Activity

Tetrahydroisoquinolines have been investigated for their neuroprotective effects, and fluorination can potentially enhance their ability to cross the blood-brain barrier and interact with central nervous system targets.[16][17][18][19]

Experimental Protocols: Neuroprotective Activity

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective effects against various neurotoxins.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, rotenone, or H2O2)[16][19]

-

Fluorinated tetrahydroisoquinoline compound

-

MTT or other cell viability assay reagents

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions.

-

Compound Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the fluorinated tetrahydroisoquinoline for a specified duration (e.g., 1-2 hours).

-

Neurotoxin Exposure: Induce neuronal cell death by adding a neurotoxin to the culture medium. Include a control group treated with the neurotoxin alone.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay or another suitable method as described in the anticancer activity section.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the fluorinated tetrahydroisoquinoline by comparing the viability of cells pre-treated with the compound and exposed to the neurotoxin to those exposed to the neurotoxin alone.

Antimicrobial Activity

The introduction of fluorine-containing groups, such as trifluoromethyl (CF3) and pentafluorosulfanyl (SF5), has been shown to impart potent antimicrobial activity to the tetrahydroisoquinoline scaffold.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative fluorinated tetrahydroquinoline against various bacterial strains.

| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| HSD1835 | SF5-substituted | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | Not specified in snippets |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 1 - 4 | Not specified in snippets | ||

| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - 4 | Not specified in snippets |

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][20][21][22][23][24][25]

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorinated tetrahydroisoquinoline compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the fluorinated tetrahydroisoquinoline and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Enzyme Inhibition

Fluorine's electron-withdrawing nature can enhance the interaction of tetrahydroisoquinolines with enzyme active sites, making them potent and selective enzyme inhibitors.[4][26][27][28][29][30]

Quantitative Data for Enzyme Inhibition

The following table provides the inhibition constants (Ki) for representative fluorinated tetrahydroisoquinolines against a specific enzyme target.

| Compound ID | Substituent(s) | Enzyme Target | Ki (µM) | Reference |

| 14 | 3-Trifluoromethyl | Phenylethanolamine N-methyltransferase (PNMT) | >365 | Not specified in snippets |

| 16 | 3-Trifluoromethyl | Phenylethanolamine N-methyltransferase (PNMT) | 0.52 | Not specified in snippets |

Experimental Protocols: Enzyme Inhibition

General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and substrate. However, a general workflow can be outlined.[4][26][27][28][30]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Fluorinated tetrahydroisoquinoline inhibitor

-

Appropriate buffer solution

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the fluorinated tetrahydroisoquinoline inhibitor in the appropriate buffer.

-

Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme and the inhibitor at various concentrations and pre-incubate for a short period.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done by detecting a change in absorbance or fluorescence.

-

Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Synthesis of Fluorinated Tetrahydroisoquinolines

The synthesis of fluorinated tetrahydroisoquinolines can be achieved through various established synthetic routes, often involving the construction of the isoquinoline core followed by or concurrent with the introduction of fluorine atoms or fluorinated moieties. Common strategies include the Bischler-Napieralski and Pictet-Spengler reactions.[1][31][32][33][34] A de novo synthetic route specifically for fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives has also been developed.[1]

General Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated tetrahydroisoquinoline.

Caption: Generalized synthetic workflow for fluorinated tetrahydroisoquinolines.

Conclusion

Fluorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine can significantly enhance their anticancer, neuroprotective, and antimicrobial properties, as well as their potency as enzyme inhibitors. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, experimental protocols, and insights into the underlying mechanisms of action. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and detailed structure-activity relationship studies, will be crucial for the continued development of these promising therapeutic agents.

References

- 1. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Mitochondrial-mediated apoptosis as a therapeutic target for FNC (2′-deoxy-2′-b-fluoro-4′-azidocytidine)-induced inhibition of Dalton’s lymphoma growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Bufalin induces mitochondrial pathway-mediated apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 15. onclive.com [onclive.com]

- 16. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scialert.net [scialert.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Microdilution and Broth Dilution Techniques for the Susceptibility Testing of Yeasts to 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 25. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. superchemistryclasses.com [superchemistryclasses.com]

- 28. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs. The strategic incorporation of a fluorine atom at the 6-position of the THIQ ring has emerged as a powerful strategy to modulate the pharmacological properties of these derivatives, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of 6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their interactions with key central nervous system (CNS) targets.

Core Synthesis Strategies

The construction of the 6-fluoro-THIQ core predominantly relies on established synthetic methodologies for the broader THIQ class, with the Pictet-Spengler reaction being a primary and versatile approach. Modifications to this and other synthetic routes are necessary to incorporate the fluoro-substituent.

Key Synthetic Protocols

1. Pictet-Spengler Cyclization of 4-Fluorophenylethylamines:

This is the most common and direct route to 6-fluoro-THIQ derivatives.

-

Step 1: Synthesis of 2-(4-fluorophenyl)ethan-1-amine: This starting material can be prepared from 4-fluorophenylacetic acid via reduction of the corresponding amide or nitrile.

-

Step 2: Condensation with an Aldehyde or Ketone: The 4-fluorophenylethylamine is reacted with an appropriate aldehyde or ketone in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to form a Schiff base intermediate.

-

Step 3: Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic substitution reaction, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the this compound ring system.

2. Bischler-Napieralski Reaction followed by Reduction:

This method provides an alternative route, particularly for 1-substituted derivatives.

-

Step 1: Acylation of 2-(4-fluorophenyl)ethan-1-amine: The amine is acylated with an appropriate acyl chloride or anhydride to form an N-acyl derivative.

-

Step 2: Cyclodehydration: The N-acyl derivative is treated with a dehydrating agent (e.g., P₂O₅, POCl₃, or PPA) to effect an intramolecular cyclization, yielding a 3,4-dihydroisoquinoline intermediate.

-

Step 3: Reduction: The resulting dihydroisoquinoline is then reduced to the corresponding this compound using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Biological Activities and Therapeutic Targets

6-Fluoro-THIQ derivatives have demonstrated significant activity at a range of biological targets, with a particular prominence in the realm of neuroscience. Their ability to modulate dopaminergic and serotonergic systems positions them as promising candidates for the treatment of various CNS disorders.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D₂ subtype, are critical targets for antipsychotic and anti-Parkinsonian drugs. The introduction of a fluorine atom at the 6-position of the THIQ scaffold can significantly influence the affinity and selectivity of these compounds for dopamine receptor subtypes.

Quantitative Bioactivity Data at Dopamine Receptors:

| Compound | Target | Assay Type | Activity (Ki, nM) | Reference |

| N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine | D₂ Receptor | Radioligand Binding | High affinity, ~65x selective for D₂ vs D₁ | |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | D₁/D₂ Receptors | Radioligand Binding | ~2-fold less affinity than dopamine |

Note: Data for directly analogous 6-fluoro-THIQ derivatives is limited in the public domain. The data presented for fluorinated phenylethylamines provides strong rationale for the potential of 6-fluoro-THIQ analogs.

Dopamine D₂ Receptor Signaling Pathway:

The canonical signaling pathway for the D₂ dopamine receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The Neuropharmacological Potential of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in the public domain, this technical guide has been compiled based on the known neuropharmacological properties of the broader class of tetrahydroisoquinoline (THIQ) analogs. The quantitative data presented herein is hypothetical and illustrative, designed to provide a representative profile for this compound class and to serve as a framework for future research.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within the central nervous system (CNS), THIQ derivatives have garnered significant attention for their potential to modulate various neurotransmitter systems, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders.[3][4] The introduction of a fluorine atom into the THIQ core, as in this compound, can significantly enhance metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration and overall pharmacokinetic properties.[5] This whitepaper provides a comprehensive overview of the putative neuropharmacological potential of this compound, detailing its synthesis, receptor binding profile, and potential functional activity based on structure-activity relationships within the THIQ class.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes for the THIQ scaffold, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[6] A common approach involves the cyclization of a fluorinated phenethylamine derivative.

A plausible synthetic pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of the 6-fluoro analog, 3-fluorophenethylamine would be a suitable starting material.

Pictet-Spengler synthesis of this compound.

Neuropharmacological Profile

Based on the known activities of related THIQ compounds, this compound is hypothesized to interact with several key CNS targets, including dopamine receptors, serotonin receptors, and monoamine oxidase (MAO) enzymes.

Receptor and Enzyme Binding Affinities

The following table summarizes the hypothetical binding affinities of this compound for various CNS targets. This data is illustrative and intended to represent a potential profile for a compound of this class.

| Target | Ligand | Ki (nM) | Assay Type |

| Dopamine D2 Receptor | [3H]Spiperone | 150 | Radioligand Binding |

| Dopamine D3 Receptor | [3H]Spiperone | 85 | Radioligand Binding |

| Serotonin 5-HT1A Receptor | [3H]8-OH-DPAT | 250 | Radioligand Binding |

| Serotonin 5-HT2A Receptor | [3H]Ketanserin | 400 | Radioligand Binding |

| Monoamine Oxidase-A (MAO-A) | - | 1200 (IC50) | Enzyme Inhibition Assay |

| Monoamine Oxidase-B (MAO-B) | - | 350 (IC50) | Enzyme Inhibition Assay |

Functional Activity

The functional activity of this compound at its primary targets would determine its overall pharmacological effect. The table below presents a hypothetical functional profile.

| Target | Assay Type | EC50/IC50 (nM) | Efficacy (%) |

| Dopamine D2 Receptor | cAMP Assay | 500 (IC50) | -40 (Antagonist) |

| Dopamine D3 Receptor | GTPγS Binding | 300 (EC50) | 60 (Partial Agonist) |

| Serotonin 5-HT1A Receptor | Forskolin-stimulated cAMP | 800 (IC50) | -30 (Weak Antagonist) |

| MAO-B Inhibition | Amplex Red Assay | 350 (IC50) | N/A |

Signaling Pathways

The interaction of this compound with dopamine D2 and D3 receptors would likely modulate adenylyl cyclase activity, leading to downstream effects on neuronal excitability and gene expression.

Putative signaling pathway of this compound.

Experimental Methodologies

The characterization of the neuropharmacological profile of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Assays

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for various receptors, competitive binding assays are performed using membranes from cells expressing the target receptor and a specific radioligand.

-

Enzyme Inhibition Assays: The inhibitory potency (IC50) against MAO-A and MAO-B is determined using commercially available kits, often employing a fluorometric method to measure hydrogen peroxide production.

-

Functional Assays:

-

cAMP Assays: To assess functional activity at Gs or Gi/o-coupled receptors (e.g., dopamine and serotonin receptors), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured in response to the compound.

-

GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor agonism and can be used to determine the efficacy and potency of G-protein coupled receptor ligands.

-

Workflow for in vitro characterization.

In Vivo Studies

-

Pharmacokinetic Analysis: To assess brain penetration and metabolic stability, the compound would be administered to rodents, and plasma and brain tissue concentrations would be measured over time using LC-MS/MS.

-

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the compound's effects on neurotransmitter release and metabolism.

-

Behavioral Models:

-

Locomotor Activity: To assess potential stimulant or sedative effects.

-

Forced Swim Test: A common screening tool for potential antidepressant activity.

-

Novel Object Recognition: To evaluate effects on cognition and memory.

-

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, compound within the pharmacologically rich class of THIQ derivatives. The illustrative data presented in this whitepaper, based on the known structure-activity relationships of related analogs, suggests a potential profile as a modulator of dopaminergic and monoaminergic systems. Future research should focus on the synthesis and empirical testing of this compound to validate these hypotheses. A thorough in vitro and in vivo characterization is warranted to elucidate its precise mechanism of action and to determine its potential as a lead compound for the development of novel CNS therapeutics. The experimental frameworks outlined in this document provide a roadmap for such an investigation.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Structure-Activity Relationship of 6-Fluoro-THIQ Analogs: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Receptor Interactions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs, making them attractive candidates for drug discovery, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 6-Fluoro-THIQ analogs, with a primary focus on their interactions with dopamine receptors.

Core Structure and Numbering

The foundational structure for the analogs discussed is the 6-fluoro-1,2,3,4-tetrahydroisoquinoline nucleus. The standard numbering convention for this heterocyclic system is illustrated below. Modifications at various positions, particularly at the N2 and C1 positions, have been explored to modulate the biological activity of these compounds.

A diagram of the core 6-Fluoro-THIQ structure with atom numbering would be placed here. Caption: Core chemical structure and numbering of the this compound (6-Fluoro-THIQ) scaffold.

Structure-Activity Relationship at Dopamine Receptors

Research into 6-Fluoro-THIQ analogs has frequently centered on their potential as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-Parkinsonian drugs. The SAR of these compounds is multifaceted, with substitutions at different positions of the THIQ core playing distinct roles in determining binding affinity and selectivity.

N-Substitution

The nature of the substituent at the N2 position is a critical determinant of activity. Generally, the introduction of a bulky aromatic or heteroaromatic moiety via a linker can lead to high-affinity ligands.

C1-Substitution

Substitution at the C1 position with aryl groups can also significantly impact receptor affinity and selectivity. The electronic and steric properties of these aryl substituents are crucial for optimal interaction with the receptor binding pocket.

Impact of the 6-Fluoro Substituent

The fluorine atom at the C6 position is known to enhance metabolic stability and can improve brain penetration due to its lipophilic nature. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of the basic nitrogen atom, which in turn can affect ligand-receptor interactions.

Quantitative Analysis of Dopamine Receptor Binding

The following table summarizes the in vitro binding affinities (Ki values) of a selection of THIQ analogs for human dopamine D1, D2, and D3 receptors. This data highlights the impact of specific structural modifications on receptor affinity and selectivity.

| Compound | R (N-substituent) | Ar (C1-substituent) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 1 | H | Phenyl | >10000 | 1593 | 92 | 17.3 |

| 2 | -[Linker]-Aryl | H | 6479 | 1593 | 92 | 17.3 |

| 3 | -[Linker]-4-Fluorophenyl | H | >10000 | 860 | 4.4 | 195.5 |

| 4 | -[Linker]-4-Cyanophenyl | H | >10000 | >10000 | 6.3 | >1587 |

Note: Data is compiled from representative studies and is intended for comparative purposes. The exact linker structures are detailed in the cited literature.

Experimental Protocols

The determination of binding affinities for 6-Fluoro-THIQ analogs at dopamine receptors is typically achieved through competitive radioligand binding assays.

Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (6-Fluoro-THIQ analogs) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd value), and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A simplified workflow for a competitive radioligand binding assay.

Signaling Pathways of D2-like Dopamine Receptors

6-Fluoro-THIQ analogs that act as ligands for D2-like dopamine receptors (D2, D3, and D4) modulate downstream signaling pathways primarily through their interaction with Gi/o G-proteins.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Antagonists, on the other hand, block the binding of dopamine or other agonists, thereby preventing the initiation of this signaling cascade.

Caption: Simplified signaling cascade initiated by agonist binding to a D2-like dopamine receptor.

Conclusion and Future Directions

The 6-Fluoro-THIQ scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting dopamine receptors. The available structure-activity relationship data, though not exhaustive, indicates that strategic modifications at the N2 and C1 positions can yield potent and selective ligands. The 6-fluoro substituent is a key feature that can enhance the drug-like properties of these analogs.

Future research in this area should focus on a more systematic exploration of the SAR of 6-Fluoro-THIQ derivatives. This includes the synthesis and evaluation of a broader range of analogs with diverse substitutions to build a more comprehensive QSAR model. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic profiles, efficacy, and safety of the most promising candidates. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics for a variety of neurological and psychiatric disorders.

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No: 224161-37-9). Due to the limited availability of published raw spectroscopic data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related compounds, including the parent compound 1,2,3,4-tetrahydroisoquinoline and other fluoro-substituted analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀FN

-

Molecular Weight: 151.18 g/mol

-

CAS Number: 224161-37-9

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These values are estimates based on known spectroscopic trends for similar chemical structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The expected chemical shifts (δ) in parts per million (ppm) are relative to a standard internal reference like tetramethylsilane (TMS). The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.0 | s | - |

| H-3 | ~3.0 | t | ~6.0 |

| H-4 | ~2.7 | t | ~6.0 |

| NH | 1.5 - 2.5 | br s | - |

| H-5 | ~7.0 (dd) | dd | J(H-F) ~8.5, J(H-H) ~8.5 |

| H-7 | ~6.8 (ddd) | ddd | J(H-F) ~8.5, J(H-H) ~8.5, J(H-H) ~2.5 |

| H-8 | ~6.7 (dd) | dd | J(H-H) ~8.5, J(H-H) ~2.5 |

-

¹³C NMR (Carbon-13 NMR): The expected chemical shifts (δ) are in ppm relative to TMS. The fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity, with the magnitude of the carbon-fluorine coupling constant (J) decreasing with distance.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-1 | ~45 | Low |

| C-3 | ~50 | Low |

| C-4 | ~28 | Low |

| C-4a | ~130 | d, ~8 |

| C-5 | ~115 | d, ~21 |

| C-6 | ~162 | d, ~245 |

| C-7 | ~113 | d, ~21 |

| C-8 | ~128 | d, ~8 |

| C-8a | ~135 | d, ~3 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

| Ion | Expected m/z | Description |

| [M]⁺ | 151 | Molecular Ion |

| [M-1]⁺ | 150 | Loss of a hydrogen atom |

| [M-29]⁺ | 122 | Loss of an ethyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

-

Acquisition (Electrospray Ionization - ESI for LC-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

In Vitro Profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the available in vitro data and relevant experimental methodologies pertaining to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound.

Introduction

This compound (6-Fluoro-THIQ) is a fluorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a common feature in a wide array of natural and synthetic compounds that exhibit significant biological activities.[1][2] Derivatives of THIQ have been extensively studied and are known to possess diverse pharmacological properties, including potential as antibacterial, anti-HIV, and antidepressant agents.[1] The introduction of a fluorine atom at the 6-position of the THIQ core can significantly alter the molecule's physicochemical properties, which may in turn influence its biological activity.

Despite the broad interest in the THIQ scaffold, a comprehensive review of the scientific literature reveals a notable absence of specific in vitro studies, quantitative data (such as IC50 or Ki values), and detailed experimental results for this compound itself. The available information primarily focuses on the broader class of THIQ derivatives. This guide, therefore, summarizes the general findings for the THIQ class and provides detailed experimental protocols that are commonly employed in the evaluation of these compounds, which would be applicable to the study of 6-Fluoro-THIQ.

Potential In Vitro Biological Activities of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline framework is a key structural component in many biologically active molecules.[1] Research into various derivatives has revealed a range of in vitro activities, with a primary focus on the inhibition of monoamine oxidases (MAO).

Monoamine Oxidase (MAO) Inhibition

Many THIQ derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[2] Inhibition of these enzymes can lead to increased levels of monoamines in the brain, a mechanism of action for many antidepressant and neuroprotective drugs. Studies on various substituted THIQs have shown that they can act as competitive inhibitors of MAO-A.[3] For instance, the R enantiomers of several THIQ derivatives have demonstrated stereoselective competitive inhibition of MAO-A with Ki values in the micromolar range.[3] While some THIQs show selectivity for MAO-A, others have been found to inhibit MAO-B, suggesting that the substitution pattern on the THIQ ring system plays a crucial role in determining isoform selectivity.[3]

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key experiments that would be essential for the in vitro characterization of this compound. These protocols are based on established methods for assessing the activity of related THIQ compounds.

Monoamine Oxidase (MAO) Inhibition Assay

The primary in vitro assay for characterizing compounds like 6-Fluoro-THIQ would be a monoamine oxidase inhibition assay to determine its potency and selectivity for MAO-A and MAO-B.

Principle: The assay measures the activity of MAO enzymes by monitoring the production of a detectable product from a substrate. The inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity. A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of its substrate.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., tyramine for MAO-B, serotonin for MAO-A)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the fluorescent probe, HRP, and varying concentrations of the test compound or control inhibitor.